

# 1-(4-Phenylbutyl)piperazine CAS number 97480-93-8 details

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **1-(4-Phenylbutyl)piperazine**

Cat. No.: **B1363473**

[Get Quote](#)

An In-Depth Technical Guide to **1-(4-Phenylbutyl)piperazine** (CAS 97480-93-8)

For: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **1-(4-Phenylbutyl)piperazine** (CAS No. 97480-93-8), a heterocyclic amine with potential applications in neuroscience and medicinal chemistry. While specific research on this molecule is limited, its structural similarity to well-characterized neuroprotective agents, particularly sigma-1 receptor ligands, suggests it is a compound of significant interest for further investigation. This document consolidates available physicochemical data, proposes detailed methodologies for its synthesis and analysis, and explores its potential pharmacological landscape based on established structure-activity relationships within the phenylalkylpiperazine and phenylalkylpiperidine classes of molecules.

## Introduction and Scientific Context

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions. When coupled with a phenylalkyl chain, as in **1-(4-Phenylbutyl)piperazine**, the resulting molecule gains lipophilicity and conformational flexibility, properties that are critical for interaction with central nervous system (CNS) targets.

While direct pharmacological data for **1-(4-Phenylbutyl)piperazine** is not extensively published, its structure bears a strong resemblance to 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), a potent and selective sigma-1 ( $\sigma_1$ ) receptor agonist.<sup>[1][2]</sup> The  $\sigma_1$  receptor is a unique intracellular chaperone protein implicated in cellular stress responses, neuroprotection, and the modulation of various neurotransmitter systems.<sup>[2][3]</sup> Agonists of the  $\sigma_1$  receptor, like PPBP, have demonstrated significant neuroprotective effects in preclinical models of ischemic stroke and excitotoxic brain injury.<sup>[1][3]</sup> These effects are attributed to mechanisms including the stabilization of mitochondrial membrane potential, reduction of microglial activation, and enhancement of neurotrophic signaling pathways.<sup>[2][3]</sup>

Given that 1-phenylpiperazines are known to structurally mimic pharmacophores that bind to sigma receptors, it is plausible that **1-(4-Phenylbutyl)piperazine** may also exhibit affinity for this target.<sup>[4]</sup> This guide, therefore, not only details the known properties of this compound but also provides a scientific rationale and experimental framework for its future exploration as a potential CNS-active agent.

## Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its handling, formulation, and interpretation of biological activity. The properties for **1-(4-Phenylbutyl)piperazine** are summarized below.

| Property                       | Value                                                 | Source(s)                               |
|--------------------------------|-------------------------------------------------------|-----------------------------------------|
| CAS Number                     | 97480-93-8                                            | <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Formula              | C <sub>14</sub> H <sub>22</sub> N <sub>2</sub>        | <a href="#">[5]</a>                     |
| Molecular Weight               | 218.34 g/mol                                          | <a href="#">[5]</a>                     |
| Canonical SMILES               | C1CN(CCN1)CCCCC2=CC=C<br>C=C2                         | <a href="#">[5]</a>                     |
| InChI Key                      | OHFQSNUBVNIZRV-<br>UHFFFAOYSA-N                       | <a href="#">[5]</a>                     |
| Topological Polar Surface Area | 15.3 Å <sup>2</sup>                                   | <a href="#">[5]</a>                     |
| Rotatable Bond Count           | 5                                                     | <a href="#">[5]</a>                     |
| Hydrogen Bond Acceptor Count   | 2                                                     | <a href="#">[5]</a>                     |
| XLogP3-AA                      | 2.8                                                   | <a href="#">[5]</a>                     |
| Appearance                     | Not specified (typically an oil or low-melting solid) | N/A                                     |

Note: Some properties are computationally derived and should be confirmed experimentally.

## Synthesis and Purification

While specific literature detailing the synthesis of **1-(4-Phenylbutyl)piperazine** is scarce, a standard and reliable method involves the nucleophilic substitution of a suitable haloalkane with piperazine. This approach is widely used for the synthesis of 1,4-disubstituted piperazines. [\[7\]](#)

## Proposed Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **1-(4-Phenylbutyl)piperazine**.

## Detailed Experimental Protocol: Synthesis

- Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (a 3 to 5-fold molar excess is recommended to minimize dialkylation).
- Solvent and Base: Add a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), followed by a weak inorganic base like potassium carbonate ( $K_2CO_3$ ) or sodium bicarbonate ( $NaHCO_3$ ) (2-3 equivalents relative to the haloalkane).
- Addition of Electrophile: Slowly add 1-bromo-4-phenylbutane (1.0 equivalent) to the stirring mixture.

- Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
- Workup: After cooling to room temperature, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane and wash with water or brine to remove excess piperazine and salts.
- Extraction: Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate in vacuo to yield the crude product.

## Detailed Experimental Protocol: Purification

- Chromatography Setup: The crude product should be purified by flash column chromatography on silica gel.
- Eluent System: A gradient elution system is recommended, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). The addition of a small percentage of triethylamine (0.1-1%) to the eluent can improve peak shape and recovery by minimizing the interaction of the basic amine product with the acidic silica gel.
- Fraction Collection: Collect fractions and analyze by TLC.
- Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield **1-(4-Phenylbutyl)piperazine** as a purified oil or solid.

## Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

## Analytical Workflow



[Click to download full resolution via product page](#)

Caption: Recommended analytical workflow for compound characterization.

## Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and assessing the purity of volatile and semi-volatile compounds like phenylpiperazines.[8][9]

- Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., Equity-5 or DB-5ms, 30 m x 0.25 mm i.d.).[8]
- Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or dichloromethane.
- GC Conditions:
  - Injector Temperature: 260-280 °C
  - Carrier Gas: Helium at a constant flow of 1 mL/min.
  - Oven Program: Initial temperature of 60-80 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to 280-300 °C and hold for 4-5 minutes.[8]
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230 °C.
- Scan Range: m/z 40-500.
- Data Analysis: The resulting mass spectrum should show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight (218.34) and characteristic fragmentation patterns of the phenylbutyl and piperazine moieties.

## Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR are indispensable for unequivocal structural elucidation.

- Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- $^1\text{H}$  NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the aliphatic protons of the butyl chain, and the protons on the piperazine ring.
- $^{13}\text{C}$  NMR: The carbon spectrum will confirm the number of unique carbon environments, corresponding to the phenyl, butyl, and piperazine carbons.

## Potential Pharmacological Activity and Future Directions

The primary driver for interest in **1-(4-Phenylbutyl)piperazine** is its structural relationship to known neuroprotective agents. The research on PPBP provides a compelling rationale for investigating this compound's activity at sigma receptors.

## Hypothesized Mechanism of Action



[Click to download full resolution via product page](#)

Caption: Hypothesized signaling pathway based on known  $\sigma_1$  receptor biology.

## Recommended Future Experiments

- Receptor Binding Assays: The first and most critical step is to determine the binding affinity and selectivity of **1-(4-Phenylbutyl)piperazine**. This should be performed using radioligand binding assays against a panel of CNS targets, with a primary focus on  $\sigma_1$  and  $\sigma_2$  receptors. Dopamine (D<sub>2</sub>) and serotonin (5-HT) receptors should also be included due to the prevalence of piperazine interactions with these targets.[4][10]
- In Vitro Neuroprotection Models: If significant  $\sigma_1$  receptor affinity is confirmed, the compound's functional activity should be assessed.
  - Excitotoxicity Assay: Primary neuronal cultures can be exposed to an excitotoxic insult (e.g., glutamate or NMDA), and the ability of **1-(4-Phenylbutyl)piperazine** to prevent cell death can be quantified.[3]
  - Oxidative Stress Assay: The compound's protective effects against H<sub>2</sub>O<sub>2</sub>-induced cell death can be measured.

- Mitochondrial Function: Assays to measure mitochondrial membrane potential (e.g., using TMRM dye) can determine if the compound stabilizes mitochondria, a key mechanism of  $\sigma_1$  receptor agonists.[\[3\]](#)
- In Vivo Pharmacokinetic and Efficacy Studies: If promising in vitro activity is observed, progression to animal models is warranted.
  - Pharmacokinetics: Determine the compound's ability to cross the blood-brain barrier and its half-life in plasma and brain tissue.
  - Efficacy Models: Evaluate the neuroprotective effects in established models of focal cerebral ischemia (e.g., middle cerebral artery occlusion) in rodents.[\[1\]](#)[\[11\]](#)[\[12\]](#)

## Conclusion

**1-(4-Phenylbutyl)piperazine** is a structurally intriguing compound that sits at the intersection of known pharmacophores for CNS activity. While it remains under-researched, its potential as a sigma-1 receptor ligand warrants thorough investigation. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce and characterize high-purity material. Furthermore, the proposed pharmacological evaluation cascade offers a clear path to elucidating its biological function and therapeutic potential. The exploration of this and similar molecules could lead to the development of novel neuroprotective agents for devastating conditions such as stroke and neurodegenerative diseases.

## References

- Current time information in Lane County, US. (n.d.). Google.
- Maurice, T., et al. (1995). PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats. *Stroke*, 26(9), 1676-82.
- Griesmaier, E., et al. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. *Experimental Neurology*, 261, 501-9.
- 4-PPBP. (n.d.). In Wikipedia.
- Cheng, J., et al. (2003). Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection Without Altering Dopamine Accumulation in

Vivo in Rats. *Anesthesia & Analgesia*, 96(2), 532-8.

- Analytical Methods for Piperazines. (n.d.). RSC Publishing.
- Sonkamble, S. D., et al. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate.
- Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. *Journal of Medicinal Chemistry*, 35(22), 4355-62.
- DeCoster, M. A., et al. (1998). Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats. *Anesthesia & Analgesia*, 87(6), 1299-305.
- de Oliveira, A. M., et al. (2013). Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis. *Journal of Chromatography A*, 1303, 149-55.
- Che Menu. (n.d.). Scribd.
- Mardal, M., et al. (2017). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. *Forensic Toxicology*, 35(2), 356-366.
- Mardal, M., et al. (2017). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central.
- 1-(4-Phenylbutyl)-piperazine. (n.d.). Oakwood Chemical.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC.
- What is the mechanism of Piperazine? (2024). Patsnap Synapse.
- Deveshgowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. *Molecules*, 27(9), 2848.
- Pontén, H., et al. (2009). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). *Journal of Medicinal Chemistry*, 52(17), 5472-85.
- Blower, P. J., et al. (1998). Evaluation of phenylpiperazines as targeting agents for neuroblastoma. *Journal of Nuclear Medicine*, 39(4), 674-80.
- Synthetic strategies for access to 1,4-disubstituted piperazines and piperidines. (n.d.). ResearchGate.
- Singh, B., et al. (2020). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FET-PPZ) for imaging tumors expressing sigma-1 receptors. *RSC Advances*, 10(49), 29352-29362.

- Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. *American Journal of Tropical Medicine and Hygiene*, 6(5), 898-905.
- Piperazine. (n.d.). PubChem.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## Sources

- 1. PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-PPBP - Wikipedia [en.wikipedia.org]
- 3. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 1-(4-PHENYLBUTYL)-PIPERAZINE | 97480-93-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. d-nb.info [d-nb.info]
- 10. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [1-(4-Phenylbutyl)piperazine CAS number 97480-93-8 details]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1363473#1-4-phenylbutyl-piperazine-cas-number-97480-93-8-details>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)